

Application Notes and Protocols for the Analysis of 1,3-Butanediol Diacetate

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Compound of Interest

Compound Name: 1,3-Butanediol diacetate

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These application notes provide detailed methodologies for the qualitative and quantitative analysis of **1,3-Butanediol diacetate**. The protocols are based on established analytical techniques and data available for the compound and its structural analogs.

Introduction

1,3-Butanediol diacetate (CAS No. 1117-31-3) is a diester with applications as a solvent and in the formulation of various products.^[1] Accurate and reliable analytical methods are essential for its quality control, purity assessment, and formulation analysis. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared (FTIR) Spectroscopy, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Chemical and Physical Properties:^[1]^[2]

Property	Value
Molecular Formula	C8H14O4
Molecular Weight	174.19 g/mol
IUPAC Name	3-acethoxybutyl acetate
Synonyms	1,3-Butylene diacetate, 1,3-Butylene glycol diacetate

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **1,3-Butanediol diacetate**.

Experimental Protocol:

1. Sample Preparation:

- Prepare a stock solution of **1,3-Butanediol diacetate** in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
- For purity analysis of a neat sample, dissolve a known amount of the sample in the solvent to fall within the calibration range.

2. GC-MS Instrumentation and Conditions (Proposed):

- Gas Chromatograph: Agilent 7890 Series GC or equivalent.[\[3\]](#)
- Mass Spectrometer: Agilent 5977 Series MSD or equivalent.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
- Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:

- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase to 240 °C at a rate of 10 °C/min.
- Hold: Hold at 240 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-300.

3. Data Analysis:

- Identification of **1,3-Butanediol diacetate** is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).[2]
- Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
- For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of the analyte in the sample is then determined from this curve.

Quantitative Data (Validation Parameters to be Determined):

Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.995
Accuracy (% Recovery)	90 - 110%
Precision (% RSD)	$\leq 5\%$
Limit of Detection (LOD)	To be determined
Limit of Quantitation (LOQ)	To be determined

Workflow Diagram:



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Caption: Workflow for the analysis of **1,3-Butanediol diacetate** by GC-MS.

Fourier Transform Infrared (FTIR) Spectroscopy for Identification

FTIR spectroscopy is a rapid and non-destructive technique for the identification of functional groups present in a molecule, making it suitable for the verification of **1,3-Butanediol diacetate**.

Experimental Protocol:

1. Sample Preparation:

- For a liquid sample, a small drop can be placed directly on the ATR crystal.
- Alternatively, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.

2. FTIR Instrumentation and Conditions:

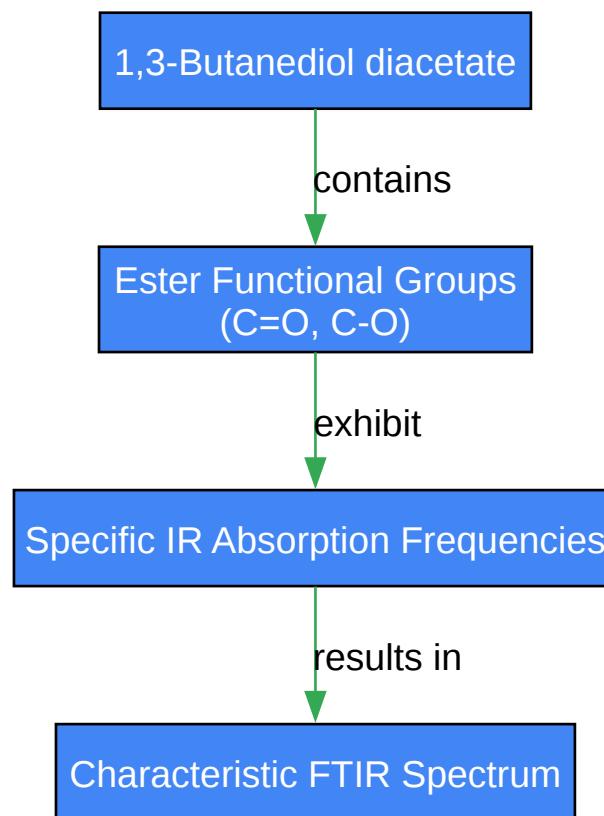
- Spectrometer: Bruker IFS 88 C or equivalent.[\[1\]](#)
- Accessory: Attenuated Total Reflectance (ATR) or transmission.
- Spectral Range: 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.

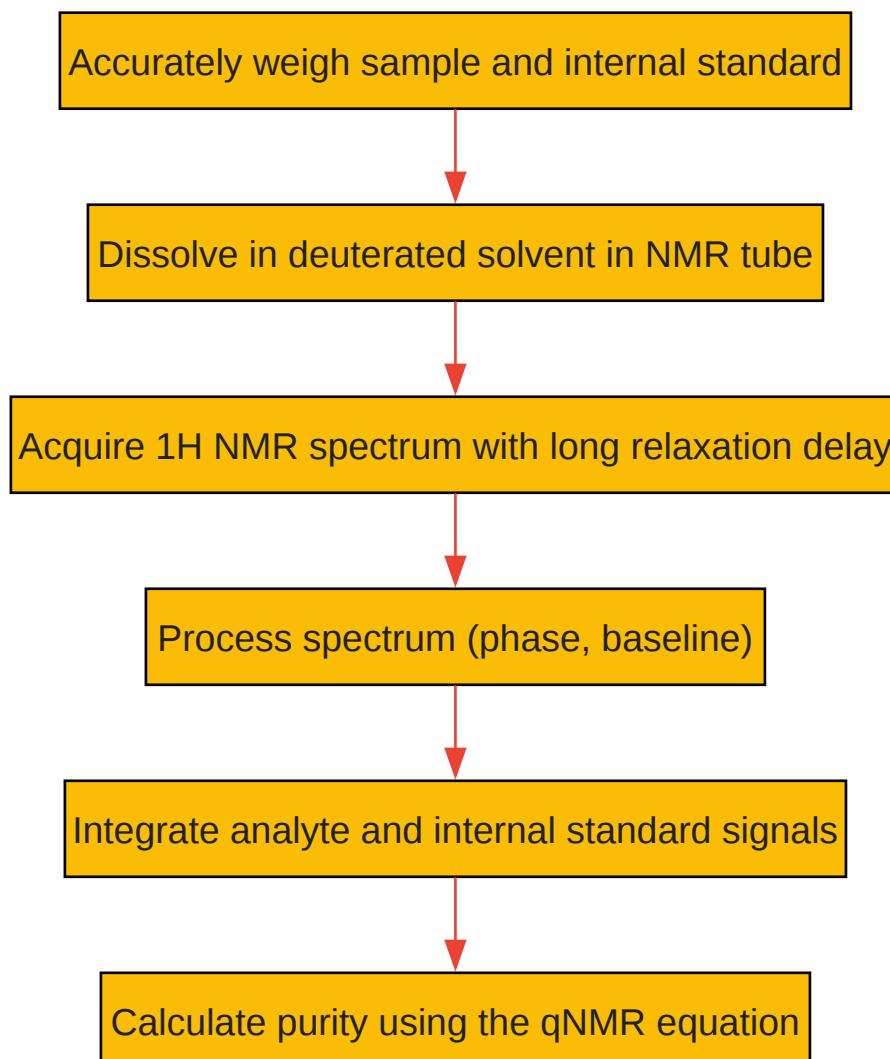
- Number of Scans: 16-32.

3. Data Analysis:

- The acquired spectrum is compared with a reference spectrum of **1,3-Butanediol diacetate**.
- Key characteristic absorption bands for acetate esters should be identified:[1]
 - C=O stretching (strong): $\sim 1740 \text{ cm}^{-1}$
 - C-O stretching (strong): $\sim 1240 \text{ cm}^{-1}$ and $\sim 1050 \text{ cm}^{-1}$
 - C-H stretching and bending vibrations.

Logical Relationship Diagram:





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References

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